2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid
Overview
Description
2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid is an organic compound with a unique structure that includes an indene moiety fused to a propanedioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid typically involves the reaction of indene with malonic acid in the presence of a strong base, such as sodium ethoxide, followed by acidification to yield the desired product . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems may enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The indene moiety allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or modulate receptor activities, leading to various biological responses . The exact pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid: Shares a similar indene moiety but differs in the functional group attached to the indene ring.
Indole derivatives: These compounds also contain fused ring systems and exhibit diverse biological activities.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)10(12(15)16)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUUKAYJQDTHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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